Cas no 15536-26-2 (Phosphonothioic acid,methyl-, S-butyl O-pentyl ester (8CI,9CI))

15536-26-2 structure
Product name:Phosphonothioic acid,methyl-, S-butyl O-pentyl ester (8CI,9CI)
CAS No:15536-26-2
MF:C10H23O2PS
MW:238.327183008194
CID:168674
Phosphonothioic acid,methyl-, S-butyl O-pentyl ester (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
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- Phosphonothioic acid,methyl-, S-butyl O-pentyl ester (8CI,9CI)
- GA 18
- Phosphonothioic acid, methyl-, S-butyl O-pentyl ester (8CI,9CI)
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- Inchi: 1S/C10H23O2PS/c1-5-7-8-9-11-13(4,14)12-10(3)6-2/h10H,5-9H2,1-4H3
- InChI Key: IFRHDGXMBWADBO-UHFFFAOYSA-N
- SMILES: CP(=S)(OCCCCC)OC(C)CC
Experimental Properties
- Density: 1.001±0.06 g/cm3(Predicted)
- Boiling Point: 301.1±25.0 °C(Predicted)
Phosphonothioic acid,methyl-, S-butyl O-pentyl ester (8CI,9CI) Related Literature
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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